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molecular formula C8H8F2O B1279243 2,2-Difluoro-2-phenylethanol CAS No. 129973-51-9

2,2-Difluoro-2-phenylethanol

Cat. No. B1279243
M. Wt: 158.14 g/mol
InChI Key: XKGODUKBPIRBOF-UHFFFAOYSA-N
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Patent
US08420669B2

Procedure details

Obtained from Intermediate 5 (13.2 g, 66 mmol) by the procedure described in Intermediate 2. The title compound was obtained (6.88 g, 66%) as oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3](OCC)=[O:4].FC(F)(CCC1C=CC=CC=1)CO>>[F:1][C:2]([F:14])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
FC(C(=O)OCC)(C1=CC=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(CCC1=CC=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CO)(C1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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